REACTION_SMILES
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[CH3:16][CH2:17][O:18][C:19]([CH3:20])=[O:21].[n:1]1[c:2]2[c:3]([n:4][cH:5][cH:6]1)[CH2:7][N:8]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[CH:9]=[CH:10]2>>[n:1]1[c:2]2[c:3]([n:4][cH:5][cH:6]1)[CH2:7][N:8]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[CH2:9][CH2:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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CCOC(=O)N1C=Cc2nccnc2C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N1C=Cc2nccnc2C1
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Name
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Type
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product
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Smiles
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CCOC(=O)N1CCc2nccnc2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |